molecular formula C16H14ClFN6S B11061218 3-(4-chloro-2-fluorophenyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-chloro-2-fluorophenyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11061218
M. Wt: 376.8 g/mol
InChI Key: ZHNAUBVGGSQIEC-UHFFFAOYSA-N
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Description

3-(4-CHLORO-2-FLUOROPHENYL)-6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as chloro, fluoro, and pyrazolyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 3-(4-CHLORO-2-FLUOROPHENYL)-6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of intermediate compounds through various reactions such as nucleophilic substitution, cyclization, and condensation. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with various nucleophiles.

    Cyclization: The formation of the triazolothiadiazole ring involves cyclization reactions under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-CHLORO-2-FLUOROPHENYL)-6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-CHLORO-2-FLUOROPHENYL)-6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The presence of multiple functional groups allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazoles with different substituents. The uniqueness of 3-(4-CHLORO-2-FLUOROPHENYL)-6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Other similar compounds may include variations in the substituents on the phenyl, pyrazolyl, or triazolothiadiazole rings.

Properties

Molecular Formula

C16H14ClFN6S

Molecular Weight

376.8 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenyl)-6-(2-methyl-5-propan-2-ylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H14ClFN6S/c1-8(2)12-7-13(23(3)21-12)15-22-24-14(19-20-16(24)25-15)10-5-4-9(17)6-11(10)18/h4-8H,1-3H3

InChI Key

ZHNAUBVGGSQIEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)F)C

Origin of Product

United States

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